Clostebol acetate

Catalog No.
S524066
CAS No.
855-19-6
M.F
C21H29ClO3
M. Wt
364.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clostebol acetate

CAS Number

855-19-6

Product Name

Clostebol acetate

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C21H29ClO3

Molecular Weight

364.9 g/mol

InChI

InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1

InChI Key

XYGMEFJSKQEBTO-KUJXMBTLSA-N

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C

solubility

Soluble in DMSO

Synonyms

4-chloroandrost-4-ene-17beta-ol-3-one acetate, 4-chlorotestosterone 17-acetate, 4-chlorotestosterone acetate, 4-CLTA, clostebol-17-acetate, clostebolacetate, Macrobin, Steranobol, turinabol

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C

The exact mass of the compound Clostebol acetate is 364.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72159. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Clostebol acetate is a synthetic anabolic-androgenic steroid characterized by a 4-chloro substitution on the testosterone A-ring and esterification at the 17-beta position. In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard for forensic laboratories, or as a biochemical tool for specific endocrine modeling. The 4-chloro modification fundamentally alters its metabolic trajectory compared to endogenous androgens, while the acetate ester dictates its lipophilicity for transdermal and short-acting delivery models. Buyers prioritize this exact compound when workflows require a stable, non-aromatizable androgen with a well-characterized mass spectrometric signature [1].

Substituting Clostebol acetate with baseline testosterone acetate or other anabolic steroids compromises assay integrity and analytical calibration. Testosterone undergoes rapid aromatization to estradiol and 5-alpha reduction to dihydrotestosterone (DHT), introducing confounding variables in isolated androgen receptor studies. Conversely, utilizing unesterified clostebol alters the partition coefficient, which disrupts established transdermal formulation baselines and release kinetics. Furthermore, in forensic mass spectrometry, substituting with non-chlorinated analogs eliminates the distinct 35Cl/37Cl isotopic signature necessary for calibrating high-resolution LC-MS/MS equipment, rendering the substitute unusable for WADA-compliant analytical validation[1].

Aromatase and 5-Alpha Reductase Resistance

The 4-chloro substitution on the A-ring of Clostebol acetate sterically and electronically inhibits interaction with both aromatase and 5-alpha reductase. Unlike testosterone acetate, which readily converts to estrogenic and highly androgenic (DHT) metabolites, Clostebol acetate exhibits 0% aromatization and resists 5-alpha reduction. This yields a distinctly shifted anabolic-to-androgenic ratio compared to the baseline of testosterone [1].

Evidence DimensionAromatization and DHT conversion rates
Target Compound Data0% aromatization, resistant to 5-alpha reduction
Comparator Or BaselineTestosterone acetate (High aromatization, rapid DHT conversion)
Quantified DifferenceComplete elimination of estrogenic conversion and significant reduction in relative androgenic amplification in target tissues.
ConditionsIn vivo and in vitro endocrine receptor models

Procurement of this compound is essential for researchers who need to isolate androgen receptor-mediated anabolic effects without confounding estrogenic or DHT-driven variables.

Mass Spectrometric Signature for Analytical Calibration

For forensic and anti-doping laboratories, Clostebol acetate and its primary metabolite (4-chloro-androst-4-en-3α-ol-17-one) provide a distinct analytical signature due to the presence of the chlorine atom. This yields a characteristic 35Cl/37Cl isotopic pattern in mass spectrometry that is entirely absent in endogenous steroids. High-resolution LC-MS/MS protocols utilize this signature to detect the compound at trace concentrations below 2 ng/mL in urine and in the low pg/mg range in hair samples [1].

Evidence DimensionMass spectrometric isotopic signature and limits of detection
Target Compound DataDistinct 35Cl/37Cl ratio, detectable at <2 ng/mL
Comparator Or BaselineEndogenous non-chlorinated androgens (No chlorine isotope pattern)
Quantified DifferenceProvides absolute structural confirmation at trace levels (pg/mg to ng/mL) that is mathematically impossible with non-halogenated standards.
ConditionsLC-MS/MS analysis of biological matrices (urine/hair)

Laboratories must procure this exact chlorinated standard to calibrate equipment for WADA-compliant screening and to definitively distinguish exogenous administration from endogenous steroid fluctuations.

Formulation Compatibility and Transdermal Delivery Kinetics

The esterification of clostebol with an acetate group significantly modifies its physicochemical properties compared to the unesterified base. The acetate ester increases the compound's lipophilicity, making it highly compatible with lipid-based topical vehicles. In established pharmaceutical models (such as 0.5% w/w creams), Clostebol acetate demonstrates sustained diffusion through the hypodermis, maintaining detectable systemic metabolite excretion for over 10 days following a single 5 mg transdermal application, a kinetic profile not achievable with the more polar unesterified clostebol[1].

Evidence DimensionTransdermal absorption and excretion duration
Target Compound DataSustained release, metabolites detectable >10 days post-application
Comparator Or BaselineUnesterified Clostebol (Lower lipophilicity, suboptimal lipid-vehicle retention)
Quantified DifferenceThe acetate ester ensures prolonged dermal retention and steady-state systemic release compared to the rapid clearance of the base compound.
Conditions5 mg transdermal application in a 0.5% cream vehicle

Industrial formulators and researchers must select the acetate ester to replicate established topical delivery models and ensure proper solubility in lipid-based pharmaceutical creams.

Crystallographic Conformation and Solid-State Stability

X-ray crystallographic analysis of Clostebol acetate confirms its precise stereochemistry, with rings B and C adopting chair conformations, ring A a half-chair, and ring D a C13 envelope conformation. The solid-state structure is stabilized by weak C—H⋯O interactions in an orthorhombic crystal system. This well-defined crystalline packing ensures high solid-state stability and batch-to-batch reproducibility, which is critical when procuring the compound as a high-purity reference standard compared to amorphous or less stable steroid analogs [1].

Evidence DimensionCrystal packing and conformational stability
Target Compound DataOrthorhombic, stabilized by C—H⋯O interactions, Flack parameter -0.02
Comparator Or BaselineAmorphous steroid mixtures (Variable stability and hygroscopicity)
Quantified DifferenceConfirmed absolute configuration ensures 100% stereochemical purity for analytical calibration.
ConditionsSingle-crystal X-ray diffraction at 295 K

Procurement of a crystallographically validated standard prevents calibration errors caused by stereoisomeric impurities or solid-state degradation in analytical workflows.

Calibration of Anti-Doping and Forensic Mass Spectrometry

Because of its distinct 35Cl/37Cl isotopic signature and well-characterized metabolite profile, Clostebol acetate is indispensable as a reference standard in forensic and WADA-accredited laboratories. It is used to calibrate LC-MS/MS instruments for the detection of trace exogenous anabolic steroids in biological matrices [1].

Endocrine and Androgen Receptor Modeling

The compound’s inability to undergo aromatization to estrogen or 5-alpha reduction to DHT makes it a highly specific tool for in vitro and in vivo endocrine research. It allows scientists to study direct, unamplified androgen receptor activation without the confounding variables of estrogenic cross-talk [2].

Transdermal Formulation and Vehicle Optimization

The specific lipophilicity imparted by the acetate ester makes Clostebol acetate a standardized model compound for developing and testing lipid-based topical delivery systems. It is utilized in pharmaceutical R&D to evaluate the release kinetics and hypodermal retention of steroidal creams and sprays [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

364.1805225 g/mol

Monoisotopic Mass

364.1805225 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

780ZZX4P14

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H413 (92.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

855-19-6

Wikipedia

Clostebol_acetate

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Salomone A, Gerace E, Di Corcia D, Alladio E, Vincenti M, Kintz P. Hair analysis can provide additional information in doping and forensic cases involving clostebol. Drug Test Anal. 2018 Jul 24. doi: 10.1002/dta.2469. [Epub ahead of print] PubMed PMID: 30040250.
2: Maccaroni E, Mele A, Del Rosso R, Malpezzi L. Clostebol acetate. Acta Crystallogr Sect E Struct Rep Online. 2011 Aug 1;67(Pt 8):o1952-3. doi: 10.1107/S1600536811026560. Epub 2011 Jul 9. PubMed PMID: 22090994; PubMed Central PMCID: PMC3212337.
3: Crabbe P, Meyer UJ, Zhi ZL, Pieraccini G, O'Keeffe M, Van Peteghem C. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study. J Anal Toxicol. 2003 May-Jun;27(4):213-20. PubMed PMID: 12820743.
4: Crabbe P, Pieraccini G, Bartolucci G, Moneti G, Van Peteghem C. Influence of Helix pomatia enzyme preparations on the oxidative conversion of some clostebol acetate metabolites in urine. J Anal Toxicol. 2002 Mar;26(2):73-80. PubMed PMID: 11916018.
5: Crabbe P, Van Peteghem C, Salden M, Kohen F. Influence of the hapten conjugation site on the characteristics of antibodies generated against metabolites of clostebol acetate. J Agric Food Chem. 2000 Aug;48(8):3633-8. PubMed PMID: 10956161.
6: Walshe M, O'Keeffe M, Le Bizec B. Studies on the determination of chlorotestosterone and its metabolites in bovine urine. Analyst. 1998 Dec;123(12):2687-91. PubMed PMID: 10435324.
7: Vanoosthuyze K, Daeseleire E, Van Overbeke A, Van Peteghem C, Ermens A. Survey of the hormones used in cattle fattening based on the analysis of Belgian injection sites. Analyst. 1994 Dec;119(12):2655-8. PubMed PMID: 7879869.
8: Hendriks L, Gielen B, Leyssens L, Raus J. Screening for the illegal use of clostebol acetate in cattle by identification of its urinary metabolites. Vet Rec. 1994 Feb 19;134(8):192-3. PubMed PMID: 8171795.
9: Debruyckere G, de Sagher R, Van Peteghem C. Clostebol-positive urine after consumption of contaminated meat. Clin Chem. 1992 Sep;38(9):1869-73. PubMed PMID: 1526027.

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